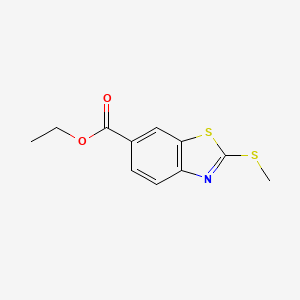
1-(5-chloropyrazin-2-yl)-2,2,2-trifluoroethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“1-(5-chloropyrazin-2-yl)-2,2,2-trifluoroethan-1-one” is a chemical compound with the molecular formula C6H5ClN2O . It has a molecular weight of 156.57 . The compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for the compound is 1S/C6H5ClN2O/c1-4(10)5-2-9-6(7)3-8-5/h2-3H,1H3 . This indicates the molecular structure of the compound.It is a solid at room temperature . The density is 1.3±0.1 g/cm3 and the boiling point is 259.5±35.0 °C at 760 mmHg .
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5-chloropyrazin-2-yl)-2,2,2-trifluoroethan-1-one involves the reaction of 5-chloropyrazine-2-carboxylic acid with trifluoroacetic anhydride to form 1-(5-chloropyrazin-2-yl)-2,2,2-trifluoroethan-1-one.", "Starting Materials": [ "5-chloropyrazine-2-carboxylic acid", "trifluoroacetic anhydride", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "To a solution of 5-chloropyrazine-2-carboxylic acid (1.0 g, 6.2 mmol) in dichloromethane (20 mL) and diethyl ether (20 mL) at 0°C, trifluoroacetic anhydride (1.5 mL, 12.4 mmol) was added dropwise over 10 min.", "The reaction mixture was stirred at 0°C for 1 h and then allowed to warm to room temperature.", "Sodium bicarbonate (2.0 g) was added and the mixture was stirred for 10 min.", "The organic layer was separated and the aqueous layer was extracted with dichloromethane (2 x 20 mL).", "The combined organic layers were washed with brine (20 mL), dried over sodium sulfate, filtered, and concentrated under reduced pressure.", "The resulting crude product was purified by column chromatography on silica gel using dichloromethane as the eluent to afford 1-(5-chloropyrazin-2-yl)-2,2,2-trifluoroethan-1-one as a white solid (1.2 g, 85%)." ] } | |
CAS-Nummer |
2228172-91-4 |
Molekularformel |
C6H2ClF3N2O |
Molekulargewicht |
210.54 g/mol |
IUPAC-Name |
1-(5-chloropyrazin-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C6H2ClF3N2O/c7-4-2-11-3(1-12-4)5(13)6(8,9)10/h1-2H |
InChI-Schlüssel |
SXJYJWGTCWSUMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CC(=N1)Cl)C(=O)C(F)(F)F |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



